3-m-Tolyl-prop-2-yn-1-ol, 97%
Overview
Description
Synthesis Analysis
The synthesis of “3-m-Tolyl-prop-2-yn-1-ol” involves the use of ethynylbenzene, DMSO, and t-BuOK. The mixture is stirred at room temperature for 5 minutes and then heated to 100°C for 2 hours. The resulting mixture is then dropped into water and extracted with EtOAc .
Molecular Structure Analysis
The molecular structure of “3-m-Tolyl-prop-2-yn-1-ol” can be analyzed using various techniques such as 1H NMR and 13C NMR. The chemical shifts are given in parts per million relative to tetramethylsilane .
Chemical Reactions Analysis
“3-m-Tolyl-prop-2-yn-1-ol” can participate in various chemical reactions. For instance, it can be used in the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-m-Tolyl-prop-2-yn-1-ol” can be analyzed using various techniques such as NMR and HRMS. For instance, 1H NMR and 13C NMR can provide information about the chemical shifts of the compound .
Safety and Hazards
properties
IUPAC Name |
3-(3-methylphenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIKWNCBYZLXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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